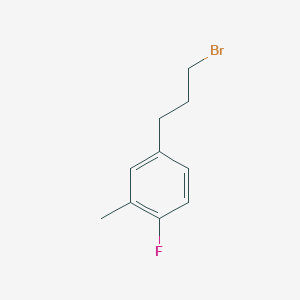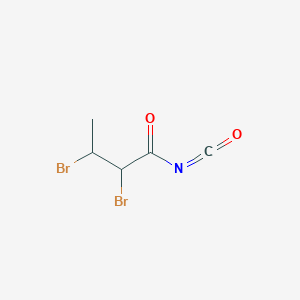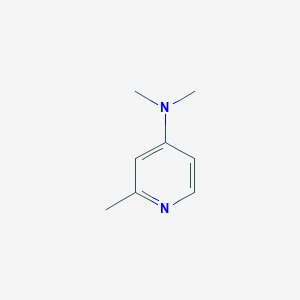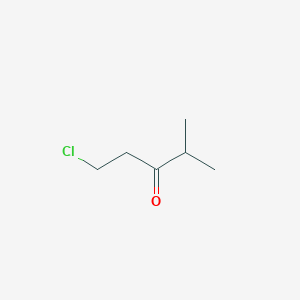![molecular formula C5H4N4S2 B8570192 Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- CAS No. 6314-20-1](/img/structure/B8570192.png)
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- typically involves the cyclization of appropriate thioamide and aminopyrimidine precursors. One common method includes the reaction of 2-aminothiazole with carbon disulfide and subsequent cyclization with formamide under reflux conditions . Another approach involves the use of phosphorus oxychloride (POCl3) as a cyclizing agent at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or further to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazolopyrimidines depending on the nucleophile used.
科学的研究の応用
Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- involves its interaction with various molecular targets. For instance, it has been shown to bind to adenosine receptors, modulating their activity and leading to potential antidepressant effects . The compound’s ability to inhibit certain enzymes also contributes to its anticancer properties by interfering with cellular processes essential for tumor growth.
類似化合物との比較
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents.
Thiazolo[5,4-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring instead of a pyrimidine ring.
Uniqueness: Thiazolo[5,4-d]pyrimidine-2(1H)-thione, 7-amino- is unique due to its specific substitution pattern and the presence of both an amino group and a thione group. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar heterocyclic compounds.
特性
CAS番号 |
6314-20-1 |
|---|---|
分子式 |
C5H4N4S2 |
分子量 |
184.2 g/mol |
IUPAC名 |
7-amino-1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione |
InChI |
InChI=1S/C5H4N4S2/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)(H2,6,7,8) |
InChIキー |
ARYGCVIPZPAANB-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)SC(=S)N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-amino-3-methoxyphenyl)-1H-imidazol-5-yl]ethanol](/img/structure/B8570118.png)


![6,7,8,9-tetrahydro-5H-[1,3]dioxolo[4,5-h][3]benzazepine](/img/structure/B8570131.png)










